molecular formula C7H11O5- B14253845 5-Ethoxy-4-hydroxy-5-oxopentanoate CAS No. 210978-51-1

5-Ethoxy-4-hydroxy-5-oxopentanoate

Cat. No.: B14253845
CAS No.: 210978-51-1
M. Wt: 175.16 g/mol
InChI Key: WJYDBQHZNGGQDG-UHFFFAOYSA-M
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Description

5-Ethoxy-4-hydroxy-5-oxopentanoate is an organic compound with the molecular formula C7H12O5. It is characterized by the presence of an ethoxy group, a hydroxy group, and a keto group on a pentanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-hydroxy-5-oxopentanoate typically involves the esterification of 4-hydroxy-5-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-Hydroxy-5-oxopentanoic acid+EthanolH2SO4This compound+H2O\text{4-Hydroxy-5-oxopentanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Hydroxy-5-oxopentanoic acid+EthanolH2​SO4​​this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-hydroxy-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Ethoxy-4,5-dioxopentanoate.

    Reduction: 5-Ethoxy-4-hydroxy-5-hydroxypentanoate.

    Substitution: 5-Substituted-4-hydroxy-5-oxopentanoates.

Scientific Research Applications

5-Ethoxy-4-hydroxy-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-hydroxy-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The presence of the hydroxy and keto groups allows it to participate in hydrogen bonding and electrostatic interactions with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-oxopentanoic acid: Lacks the ethoxy group but shares the hydroxy and keto functionalities.

    5-Ethoxy-4,5-dioxopentanoate: Contains an additional keto group compared to 5-Ethoxy-4-hydroxy-5-oxopentanoate.

    5-Ethoxy-4-hydroxy-5-hydroxypentanoate: Contains an additional hydroxy group compared to this compound.

Uniqueness

This compound is unique due to the combination of its ethoxy, hydroxy, and keto groups, which confer distinct reactivity and interaction profiles. This makes it a versatile compound for various chemical transformations and biological studies.

Properties

CAS No.

210978-51-1

Molecular Formula

C7H11O5-

Molecular Weight

175.16 g/mol

IUPAC Name

5-ethoxy-4-hydroxy-5-oxopentanoate

InChI

InChI=1S/C7H12O5/c1-2-12-7(11)5(8)3-4-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/p-1

InChI Key

WJYDBQHZNGGQDG-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CCC(=O)[O-])O

Origin of Product

United States

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